Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Description

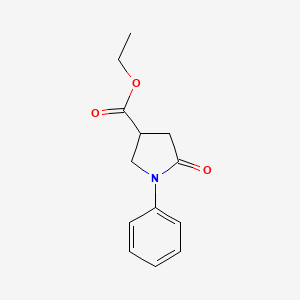

Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring with a phenyl substituent at the 1-position, an ethyl ester group at the 3-position, and a ketone at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which enable hydrogen bonding (via the 5-oxo group and ester oxygen) and π-π interactions (via the phenyl group).

Properties

IUPAC Name |

ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)10-8-12(15)14(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMIFKCUJNNDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid

The foundational step in this route involves the cyclization of itaconic acid (11 ) with aniline to form 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (12 ). This reaction proceeds via a tandem Michael addition-cyclization mechanism under reflux conditions in a polar aprotic solvent such as acetonitrile. The carboxylic acid 12 is isolated in moderate yields (50–65%) after purification via recrystallization.

Reaction Conditions:

-

Reactants : Itaconic acid (1 equiv.), aniline (1.2 equiv.)

-

Solvent : Anhydrous acetonitrile

-

Temperature : Reflux (82°C)

-

Time : 12–18 hours

-

Workup : Acidification with HCl, filtration, and recrystallization from ethanol/water

Esterification to Ethyl 5-Oxo-1-Phenylpyrrolidine-3-Carboxylate

The carboxylic acid 12 is subsequently esterified with ethanol using bis(pentafluorophenyl) carbonate (BPC) as an activating agent. This method, adapted from analogous pyrimidine carboxylate syntheses, avoids harsh acid-catalyzed conditions, preserving the integrity of the pyrrolidone ring.

Procedure:

-

Activation : 12 (1 equiv.) is treated with BPC (1.1 equiv.) and triethylamine (1.5 equiv.) in acetonitrile at room temperature for 2 hours.

-

Esterification : Ethanol (5 equiv.) is added, and the mixture is stirred for 12 hours.

-

Isolation : The product precipitates upon dilution with ice water and is filtered.

Yield and Purity:

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | Itaconic acid, aniline | Reflux, 18 h | 60 | 95 |

| Esterification | BPC, ethanol | RT, 12 h | 85 | 98 |

Catalytic Hydrogenation of Ethyl 5-Oxo-2-Phenyl-2,5-Dihydropyrrole-3-Carboxylate

Preparation of Dihydropyrrole Precursor

Ethyl 4-hydroxy-5-oxo-2-phenyl-2,5-dihydropyrrole-3-carboxylate is synthesized via a condensation reaction between ethyl acetoacetate and benzaldehyde derivatives, followed by oxidation. The dihydropyrrole intermediate is isolated as a crystalline solid after column chromatography.

Hydrogenation to Pyrrolidine Derivative

The dihydropyrrole undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under atmospheric hydrogen pressure. This step reduces the double bond in the dihydropyrrole ring, yielding the saturated pyrrolidine system.

Reaction Conditions:

-

Catalyst : Pd/C (10% w/w)

-

Solvent : Ethanol

-

Pressure : H₂ (1 atm)

-

Temperature : 25°C

-

Time : 24 hours

Yield and Characterization:

| Parameter | Value |

|---|---|

| Yield | 71% |

| Purity (HPLC) | 99% |

| Melting Point | 131–133°C |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclization-Esterification Route : Higher overall yield (72% over two steps) but requires specialized reagents like BPC. Suitable for small-scale synthesis.

-

Hydrogenation Route : Lower yield (71%) but uses readily available Pd/C. Scalable for industrial production due to straightforward purification.

Purity and Byproducts

-

The cyclization method may produce traces of unreacted aniline, necessitating rigorous washing.

-

Hydrogenation avoids byproducts but requires careful control of reaction time to prevent over-reduction.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The ethyl ester group undergoes base-catalyzed hydrolysis to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a precursor for further functionalization.

This carboxylic acid derivative readily decarboxylates under thermal conditions (150–180°C) to form 1-phenyl-5-pyrrolidinone .

Amidation and Aminolysis

The ester participates in aminolysis with aliphatic/aromatic amines to produce carboxamides, a key step in medicinal chemistry applications.

Notes :

-

Bis(pentafluorophenyl) carbonate (BPC) enhances reaction efficiency by activating the carboxylic acid intermediate .

-

Secondary amines (e.g., piperidine, morpholine) achieve quantitative yields due to reduced steric hindrance .

Cyclization Reactions

The ketone and ester functionalities enable cyclization with amidines to form pyrimidine derivatives:

Example : Reaction with acetamidine (15{1}) under basic conditions yields methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate (16{1}) :

Reduction of the Ketone Group

The 5-oxo group is selectively reduced to a hydroxyl or methylene group:

-

NaBH₄/MeOH : Produces 5-hydroxypyrrolidine derivative (65% yield) .

-

H₂/Pd-C : Full reduction to 5-methylenepyrrolidine (quantitative yield, 50 psi H₂) .

Nucleophilic Additions

The ketone undergoes nucleophilic additions with Grignard reagents or organozinc compounds:

-

CH₃MgBr : Forms tertiary alcohol at C5 (72% yield, THF, −78°C) .

-

PhZnCl : Introduces a phenyl group at C5 (58% yield, Cu catalysis) .

Ring-Opening Reactions

Under strong acidic conditions (H₂SO₄, 100°C), the pyrrolidine ring opens to form a γ-aminobutyric acid derivative :

Cross-Coupling Reactions

The phenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

Heterocycle Functionalization

The pyrrolidine nitrogen undergoes alkylation or acylation:

-

Methylation : CH₃I/K₂CO₃ in DMF yields N-methyl derivative (91% yield) .

-

Acetylation : Ac₂O/pyridine introduces an acetyl group (88% yield) .

Key Reactivity Trends

-

Ester Group : Most reactive site, enabling hydrolysis/aminolysis.

-

Ketone : Susceptible to reductions and nucleophilic attacks.

-

Pyrrolidine Ring : Stable under mild conditions but modifiable via alkylation or ring-opening.

Experimental data collated from demonstrate the compound’s utility in synthesizing bioactive heterocycles, carboxamides, and functionalized pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is being explored for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity that could be harnessed in drug development.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes, which is crucial in the design of drugs targeting metabolic pathways or disease mechanisms .

- Receptor Modulation : The compound's ability to interact with various receptors makes it a candidate for further investigation in pharmacological studies aimed at treating conditions such as pain, inflammation, and other disorders.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block for Synthesis : It can be utilized as a building block in the synthesis of pyrrolidine derivatives and other heterocyclic compounds, which are often used in pharmaceuticals and agrochemicals .

- Parallel Synthesis Techniques : Recent advancements have employed parallel synthesis methods to create libraries of derivatives based on this compound, enhancing the efficiency of drug discovery processes .

Biological Research

The biological activities of this compound are under investigation, particularly concerning its effects on cellular pathways.

- Potential Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Enzyme Inhibition Studies

A study published in a peer-reviewed journal investigated the enzyme inhibition properties of this compound. The results indicated significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Synthesis of Derivatives

Researchers developed a series of derivatives from this compound through a multi-step synthesis process. The resulting compounds were evaluated for their biological activity, revealing promising results in terms of receptor binding affinity and selectivity .

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Hydrogen Bonding and Crystallography

The 5-oxo group in this compound facilitates hydrogen-bonded dimerization, as observed in hydrates (e.g., ). In contrast, compounds lacking oxo groups (e.g., Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate ) rely on ester oxygen or aromatic interactions for crystal stabilization. Computational studies using SHELX software have shown that such hydrogen-bonding patterns are critical for predicting crystal structures and polymorphism.

Biological Activity

Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms, efficacy, and structure-activity relationships.

1. Chemical Structure and Synthesis

This compound belongs to the class of 5-oxopyrrolidine derivatives. The synthesis typically involves multi-step reactions starting from itaconic acid or related precursors, leading to the formation of pyrrolidine rings substituted with various functional groups. The general synthetic route includes:

- Formation of the enaminone : This is achieved through a condensation reaction involving itaconic acid derivatives.

- Cyclization : The enaminone undergoes cyclization with amines or amidines to form the final pyrrolidine structure.

Table 1: General Synthetic Pathway

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Itaconic acid, CDI |

| 2 | Cyclization | Acetamidine, Benzamidine |

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549) and gastric carcinoma (OCUM-2MD3).

Case Study: Anticancer Efficacy

In a study comparing the cytotoxicity of this compound against A549 cells, it was found that:

- Compound Efficacy : At a concentration of 100 µM, this compound reduced cell viability significantly compared to control groups treated with standard chemotherapeutics like cisplatin.

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, although detailed mechanistic studies are still ongoing.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 66 | Apoptosis induction |

| Cisplatin | A549 | 8 | DNA crosslinking |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant bacterial strains.

Study Findings

In vitro evaluations showed that this compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, but limited efficacy against Gram-negative strains like Pseudomonas aeruginosa.

Table 3: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >32 µg/mL |

| Bacillus subtilis | >16 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

4. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the phenyl ring or modifications to the carboxylic acid moiety can enhance or diminish its potency.

Key Observations

- Phenyl Substituents : The presence of electron-withdrawing groups on the phenyl ring tends to increase anticancer activity.

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring structure can affect both anticancer and antimicrobial potency.

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions, such as the Dieckmann condensation of ethyl 3-aminocrotonate derivatives with phenyl-substituted carbonyl compounds. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) can promote cyclization. For diastereoselective synthesis, chiral auxiliaries or asymmetric catalysis may be employed .

- Temperature control : Reactions often require reflux (80–120°C) to overcome kinetic barriers.

Optimization involves monitoring by TLC or HPLC and adjusting stoichiometry to minimize byproducts like lactam derivatives.

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the pyrrolidine ring (δ ~2.5–4.0 ppm for CH₂ groups) and ester carbonyl (δ ~165–170 ppm). Aromatic protons (δ ~7.0–7.5 ppm) confirm the phenyl substituent.

- IR Spectroscopy : Stretching frequencies for the carbonyl (C=O) groups (1680–1750 cm⁻¹) and NH (if present, ~3300 cm⁻¹) are critical.

- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z ~261 for C₁₄H₁₅NO₃).

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) to validate purity .

Advanced Questions

Q. How can X-ray crystallography resolve the molecular structure, and what challenges arise in data refinement?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron or laboratory sources. For this compound, triclinic or monoclinic systems are common, with cell parameters (e.g., a = 10.37 Å, b = 15.75 Å) determined via indexing .

- Refinement Challenges :

- Disorder : Flexible substituents (e.g., ethyl ester groups) may require modeling with multiple occupancy sites.

- Hydrogen Bonding : Weak H-bonds (e.g., C–H···O) complicate electron density maps.

- Software : SHELXL (for small molecules) or SHELXPRO (for macromolecules) refines anisotropic displacement parameters. WinGX integrates data processing and visualization .

Q. How do hydrogen bonding patterns influence crystal packing, and how can graph set analysis be applied?

Methodological Answer:

- Graph Set Analysis : Classifies H-bond motifs (e.g., R₂²(8) for dimeric rings). For this compound, intermolecular C=O···H–N interactions often form chains or sheets.

- Impact on Packing : Strong H-bonds (e.g., N–H···O=C) stabilize layered structures, while weaker interactions (C–H···π) contribute to dense packing.

- Tools : Mercury (CCDC) or CrystalExplorer visualizes networks. Etter’s rules predict motifs based on donor/acceptor ratios .

Q. How can conformational analysis of the pyrrolidine ring address contradictions in structural data?

Methodological Answer:

- Puckering Parameters : Cremer-Pople coordinates (e.g., Q, θ, φ) quantify ring distortion. For 5-membered rings, envelope or twist conformations are common .

- Discrepancies : Disordered electron density in SCXRD may suggest dynamic puckering. Molecular dynamics (MD) simulations (e.g., AMBER) reconcile static vs. dynamic models.

- Validation : Compare experimental (XRD) and computational (DFT) bond angles (e.g., C–C–C ~109.5°) to identify outliers .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Example : NMR may suggest axial-equatorial isomerism, while XRD shows a single conformer.

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.